1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trichloroethan-1-one
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Overview
Description
1-(5-tert-Butyl-1H-indol-3-yl)-2,2,2-trichloroethan-1-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl group at the 5-position of the indole ring and a trichloroethanone moiety at the 1-position.
Preparation Methods
The synthesis of 1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trichloroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-tert-butylindole.
Reaction with Trichloroacetyl Chloride: The 5-tert-butylindole is then reacted with trichloroacetyl chloride in the presence of a base such as pyridine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(5-tert-Butyl-1H-indol-3-yl)-2,2,2-trichloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the trichloroethanone moiety to a corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethanone moiety, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, ketones, and substituted derivatives.
Scientific Research Applications
1-(5-tert-Butyl-1H-indol-3-yl)-2,2,2-trichloroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trichloroethan-1-one exerts its effects involves interactions with various molecular targets and pathways. The trichloroethanone moiety can act as an electrophile, reacting with nucleophiles in biological systems. The indole ring can interact with proteins and enzymes, potentially modulating their activity. These interactions can lead to changes in cellular processes, including signal transduction and gene expression.
Comparison with Similar Compounds
1-(5-tert-Butyl-1H-indol-3-yl)-2,2,2-trichloroethan-1-one can be compared with other similar compounds, such as:
1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione: This compound has a pyrrolidin-1-yl-ethane-1,2-dione moiety instead of the trichloroethanone moiety, leading to different chemical and biological properties.
1-(5-tert-Butyl-1H-indol-3-yl)ethanol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trichloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl3NO/c1-13(2,3)8-4-5-11-9(6-8)10(7-18-11)12(19)14(15,16)17/h4-7,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZLYBIQXTVTIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC=C2C(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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